molecular formula C10H8BrNO3 B2410864 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1784332-48-4

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B2410864
CAS No.: 1784332-48-4
M. Wt: 270.082
InChI Key: ZHXDRKKSFBJBMU-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position on the indole ring .

Preparation Methods

The synthesis of 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid typically involves several steps:

    Methoxylation: The addition of a methoxy group at the 4th position.

These reactions often require specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation typically involves the use of methanol and a strong acid catalyst . Carboxylation can be performed using carbon dioxide under high pressure and temperature .

Chemical Reactions Analysis

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    6-Bromoindole-2-carboxylic acid: Lacks the methoxy group at the 4th position.

    4-Methoxyindole-2-carboxylic acid: Lacks the bromine atom at the 6th position.

    Indole-2-carboxylic acid: Lacks both the bromine and methoxy groups.

The presence of the bromine and methoxy groups in this compound makes it unique and may contribute to its specific chemical and biological properties .

Properties

IUPAC Name

6-bromo-4-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXDRKKSFBJBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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